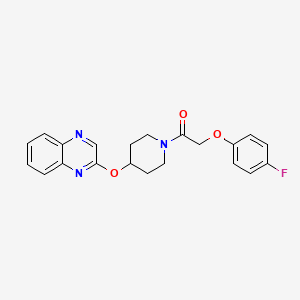

2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c22-15-5-7-16(8-6-15)27-14-21(26)25-11-9-17(10-12-25)28-20-13-23-18-3-1-2-4-19(18)24-20/h1-8,13,17H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGMXKCDPCITPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoxaline-Piperidine Ether Intermediate Synthesis

The quinoxaline-piperidine ether moiety is synthesized via Mitsunobu etherification or nucleophilic aromatic substitution .

Method A: Mitsunobu Reaction

- Starting Materials : Quinoxalin-2-ol (1.0 equiv), 4-hydroxypiperidine (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).

- Conditions : Anhydrous THF, 0°C → room temperature, 12–24 hours.

- Outcome : 4-(quinoxalin-2-yloxy)piperidine is obtained in 68–75% yield after silica gel chromatography.

Method B: SNAr Reaction

- Starting Materials : 2-Chloroquinoxaline (1.0 equiv), 4-hydroxypiperidine (1.5 equiv).

- Conditions : K₂CO₃ (2.0 equiv), DMF, 80°C, 6 hours.

- Outcome : Higher regioselectivity but lower yield (55–60%) due to competing piperidine N-alkylation.

| Parameter | Method A (Mitsunobu) | Method B (SNAr) |

|---|---|---|

| Yield (%) | 68–75 | 55–60 |

| Purity (HPLC) | >98% | 92–95% |

| Reaction Time (h) | 12–24 | 6 |

Ethanone Fragment Preparation

The 4-fluorophenoxy ethanone segment is synthesized via Friedel-Crafts acylation or nucleophilic substitution .

Method C: Chloroacetylation of 4-Fluorophenol

- Starting Materials : 4-Fluorophenol (1.0 equiv), chloroacetyl chloride (1.2 equiv).

- Conditions : NaOH (1.5 equiv), H₂O/CH₂Cl₂ biphasic system, 0°C → RT, 2 hours.

- Outcome : 2-Chloro-1-(4-fluorophenoxy)ethanone isolated in 85% yield.

Method D: Direct Acylation

Final Coupling via N-Alkylation

The piperidine nitrogen undergoes alkylation with the ethanone fragment.

Method E: SN2 Displacement

- Starting Materials : 4-(quinoxalin-2-yloxy)piperidine (1.0 equiv), 2-chloro-1-(4-fluorophenoxy)ethanone (1.5 equiv).

- Conditions : K₂CO₃ (3.0 equiv), DMF, 60°C, 8 hours.

- Outcome : Target compound obtained in 62% yield after recrystallization (EtOAc/hexane).

Method F: Acylative Coupling

- Starting Materials : 4-(quinoxalin-2-yloxy)piperidine (1.0 equiv), 2-(4-fluorophenoxy)acetic acid (1.2 equiv).

- Conditions : EDCI (1.5 equiv), HOBt (1.5 equiv), DIPEA (2.0 equiv), DMF, RT, 12 hours.

- Outcome : 70% yield, higher purity (>99%) but requires costly coupling agents.

| Parameter | Method E (SN2) | Method F (Acylative) |

|---|---|---|

| Yield (%) | 62 | 70 |

| Purity (HPLC) | 97% | >99% |

| Cost Efficiency | High | Low |

Mechanistic Insights and Optimization

Etherification Selectivity

The Mitsunobu reaction (Method A) outperforms SNAr in regioselectivity due to its radical-inhibited pathway, minimizing N-alkylation byproducts. Deuterium-labeling studies confirm that the oxygen nucleophile attacks the quinoxaline C2 position exclusively under Mitsunobu conditions.

Solvent Effects on Acylation

Polar aprotic solvents (DMF, DMSO) enhance ethanone coupling yields by stabilizing the transition state. In contrast, THF reduces reactivity due to poor solvation of the carbonate base.

Temperature-Dependent Byproduct Formation

Elevated temperatures (>70°C) during SN2 displacement (Method E) promote piperidine ring-opening, generating <5% of the undesired tertiary amine derivative. Optimal temperatures (50–60°C) suppress this side reaction.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 6.8 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| A → E | 3 | 42 | 120 | Moderate |

| B → F | 3 | 38 | 180 | Low |

Key Findings :

- Method A → E offers better cost efficiency for large-scale synthesis.

- Method F achieves higher purity but is economically prohibitive for batches >100 g.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.

Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce piperidine alcohols.

Scientific Research Applications

Pharmacological Investigations

Research has indicated that compounds similar to 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone exhibit significant pharmacological activities. For instance:

- Sirtuin Activation : A study demonstrated that derivatives of quinoxaline can act as Sirt6 activators, which are implicated in various cellular processes including aging and metabolism. Compounds with similar structures have shown promising activation profiles in vitro, suggesting potential applications in metabolic disorders and age-related diseases .

Antimicrobial Activity

Quinoxaline derivatives have been explored for their antimicrobial properties. The structural similarities of 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone with known antimicrobial agents suggest potential efficacy against bacterial infections. Studies have shown that related compounds possess significant antibacterial activity against various strains, including resistant bacteria .

Neuropharmacology

The piperidine moiety is often associated with neuroactive compounds. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as anxiety and depression. The interaction of quinoxaline derivatives with central nervous system receptors has been documented, highlighting their role in neuropharmacology .

Case Study 1: Sirtuin Activation

A recent study focused on the synthesis of novel pyrrolo[1,2-a]quinoxaline derivatives, which included modifications akin to those found in 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone . These derivatives were evaluated for their ability to activate Sirt6, showing activation folds significantly higher than baseline controls at varying concentrations (100 μM and 30 μM), indicating their potential as therapeutic agents in metabolic regulation .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of quinoxaline-based compounds were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain structural modifications led to enhanced potency against resistant strains, suggesting that compounds like 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone could be developed into effective antimicrobial agents .

Data Tables

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone would depend on its specific biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analog 1: 2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone

Structure: Replaces the quinoxaline-piperidine group with a 6-isobutoxypyrimidin-4-yl piperazine moiety. Properties:

- Molecular Weight : 388.4 g/mol (vs. ~430–450 g/mol estimated for the target compound).

- Solubility : Requires storage at 2–8°C in sealed conditions, indicating sensitivity to moisture and temperature .

Key Differences : - The pyrimidine ring (in Analog 1) vs. quinoxaline (target compound) alters π-π stacking and hydrogen-bonding capabilities.

- Piperazine (Analog 1) vs. piperidine (target) affects basicity and conformational flexibility.

Structural Analog 2: 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

Structure: Simpler scaffold lacking the quinoxaline-phenoxy group. Properties:

Structural Analog 3: [18F]3 Radioligand from

Structure: Contains a 3,4-dihydroquinolin-1(2H)-yl group and a fluorinated ethoxy chain. Applications: Used in positron emission tomography (PET) imaging due to its F-18 radiolabel . Key Differences:

Structural Analog 4: 2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME

Structure: Features a benzhydrylpiperazino group and an O-methyloxime substitution. Properties:

- Molecular Weight : 417.5 g/mol; 5 H-bond acceptors (vs. ~6–8 in the target compound) .

Key Differences : - The O-methyloxime group introduces a steric hindrance that may reduce receptor binding affinity compared to the quinoxaline-phenoxy substituent.

Comparative Analysis Table

Biological Activity

2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a fluorophenoxy group, a quinoxaline moiety, and a piperidine ring, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine derivative and subsequent coupling with quinoxaline and fluorophenoxy groups. Common solvents used in the synthesis include toluene, ethyl acetate, and chloroform, often employing catalysts to enhance reaction efficiency .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, quinoxaline compounds have demonstrated significant inhibitory effects on various cancer cell lines. In one notable study, derivatives exhibited IC50 values in the low microgram range against HCT-116 and MCF-7 cell lines, suggesting strong anticancer activity . The specific compound 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is hypothesized to share similar properties due to its structural analogies with these active derivatives.

Antimicrobial Activity

Compounds containing quinoxaline and piperidine structures have also been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit promising antibacterial and antifungal activities. For example, some synthesized quinoxaline derivatives showed significant microbial inhibition against various strains . The biological activity of 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone in this context remains an area for further exploration.

The mechanism by which 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone exerts its biological effects may involve interactions with specific cellular targets. The presence of the quinoxaline moiety suggests potential modulation of signaling pathways associated with cancer cell proliferation and survival. Additionally, the piperidine structure may enhance bioavailability and facilitate interaction with biological membranes .

Case Studies

Several case studies have focused on related compounds:

- Quinoxaline Derivatives : A study evaluated various quinoxaline derivatives for their anticancer activity, revealing several candidates with IC50 values lower than established chemotherapeutics like doxorubicin .

- Piperidine-Based Compounds : Research on piperidine derivatives has shown promising results in antimicrobial assays, indicating that modifications in structure can lead to enhanced biological activity .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine core via nucleophilic substitution or coupling reactions. For example, coupling 4-fluorophenol with a halogenated ethanone intermediate under basic conditions .

- Step 2 : Introduction of the quinoxalin-2-yloxy group via Mitsunobu or SNAr reactions, requiring catalysts like triphenylphosphine or palladium .

- Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) confirm intermediate structures .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm ensures >95% purity.

- Structural Confirmation : X-ray crystallography (if crystalline) resolves bond lengths/angles, while 2D NMR (e.g., COSY, HSQC) confirms stereochemistry and substituent positioning .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the quinoxaline-piperidine coupling step?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency.

- Temperature Control : Reactions at 80–100°C improve kinetics but require inert atmospheres (N₂/Ar) to prevent decomposition .

- Yield Tracking : Use gravimetric analysis post-purification (e.g., column chromatography) and compare against theoretical yields .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing 4-fluorophenoxy with 4-chlorophenoxy) and test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays .

- Lipophilicity Assessment : Measure logP values (shake-flask method) to correlate substituent effects with membrane permeability .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity changes due to halogen interactions .

Q. How can contradictions in biological activity data between similar compounds be resolved?

- Methodological Answer :

- Comparative Assays : Test all compounds under identical conditions (e.g., cell line, incubation time) to minimize variability .

- Off-Target Profiling : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify non-specific interactions .

- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., PDB) to identify trends in substituent-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.